molecular formula C18H28ClNO2 B14664957 2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride CAS No. 41457-03-8

2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride

Cat. No.: B14664957
CAS No.: 41457-03-8
M. Wt: 325.9 g/mol
InChI Key: IRYUTZVACSZVAN-UHFFFAOYSA-N
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Description

2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride is a synthetic organic compound. It is characterized by the presence of a 2-propanol backbone substituted with a methylphenoxy group and a tetramethylpyrrolyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride typically involves multi-step organic reactions. A common approach might include:

    Formation of the 2-propanol backbone: This can be achieved through the reduction of acetone using a reducing agent like sodium borohydride.

    Introduction of the m-methylphenoxy group: This step might involve a nucleophilic substitution reaction where a phenol derivative reacts with a suitable alkyl halide.

    Attachment of the tetramethylpyrrolyl group: This could be done through a Friedel-Crafts alkylation reaction using a pyrrole derivative and an alkylating agent.

    Formation of the hydrochloride salt: The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways or physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, free base: The non-hydrochloride form of the compound.

    2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, acetate: An ester derivative.

    2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, sulfate: A sulfate salt form.

Uniqueness

The hydrochloride form of the compound may offer unique properties such as enhanced solubility and stability compared to its free base or other salt forms. This can make it more suitable for certain applications, particularly in biological and medicinal research.

Properties

CAS No.

41457-03-8

Molecular Formula

C18H28ClNO2

Molecular Weight

325.9 g/mol

IUPAC Name

1-(3-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrol-1-yl)propan-2-ol;hydrochloride

InChI

InChI=1S/C18H27NO2.ClH/c1-14-7-6-8-16(11-14)21-13-15(20)12-19-17(2,3)9-10-18(19,4)5;/h6-11,15,20H,12-13H2,1-5H3;1H

InChI Key

IRYUTZVACSZVAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C(C=CC2(C)C)(C)C)O.Cl

Origin of Product

United States

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